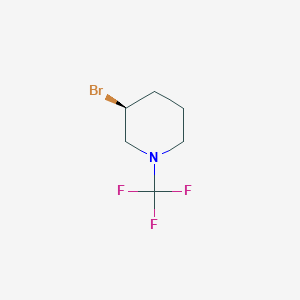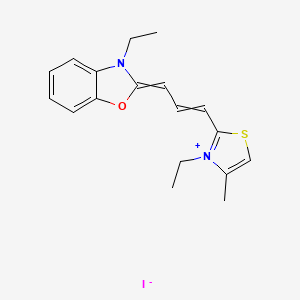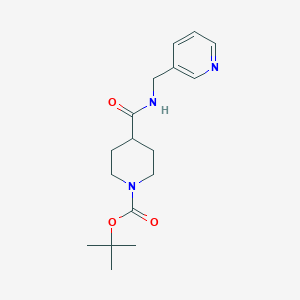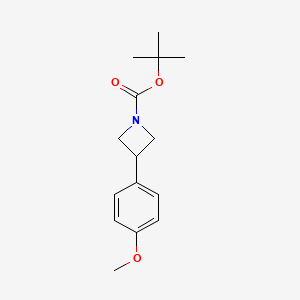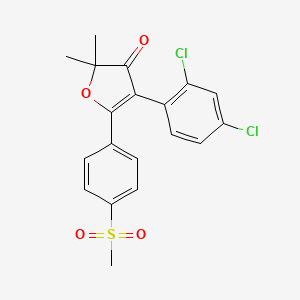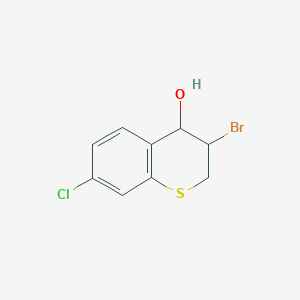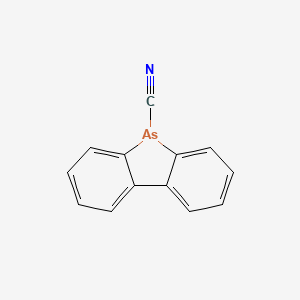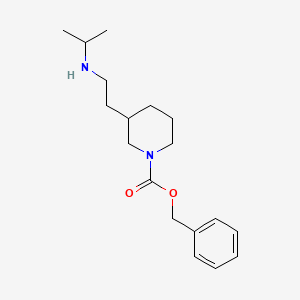
Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities . This compound is characterized by a piperidine ring substituted with a benzyl group and an isopropylaminoethyl chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions using benzyl halides in the presence of a base.
Attachment of the Isopropylaminoethyl Chain: The isopropylaminoethyl chain is attached through reductive amination reactions involving isopropylamine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
- Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde.
- Reduction of the carbonyl group in the piperidine ring can produce the corresponding alcohol.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Donepezil: A well-known cholinesterase inhibitor with a similar benzyl-piperidine structure.
Rivastigmine: Another cholinesterase inhibitor with a different structural framework but similar pharmacological effects.
Galantamine: A natural alkaloid with cholinesterase inhibitory activity.
Uniqueness: Benzyl 3-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which provides distinct binding properties and pharmacokinetic profiles compared to other cholinesterase inhibitors. Its isopropylaminoethyl chain enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 3-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)19-11-10-16-9-6-12-20(13-16)18(21)22-14-17-7-4-3-5-8-17/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3 |
InChI Key |
SHANAXBIXMUZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


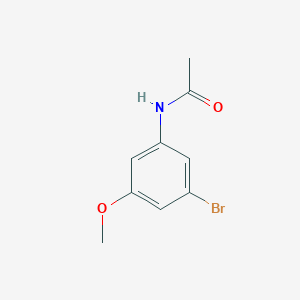
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

